molecular formula C13H13N5O3S2 B14673932 Hydrazinecarbothioamide, 2-(1-(4-methyl-2-(5-nitro-2-furanylethenyl)-5-thiazolyl)ethylidene)- CAS No. 40236-09-7

Hydrazinecarbothioamide, 2-(1-(4-methyl-2-(5-nitro-2-furanylethenyl)-5-thiazolyl)ethylidene)-

Cat. No.: B14673932
CAS No.: 40236-09-7
M. Wt: 351.4 g/mol
InChI Key: XSFWRVABMDKTPI-WEXCSPEVSA-N
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Description

Hydrazinecarbothioamide, 2-(1-(4-methyl-2-(5-nitro-2-furanylethenyl)-5-thiazolyl)ethylidene)- is a complex organic compound that features a unique combination of functional groups, including a hydrazinecarbothioamide moiety, a nitrofuran ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, 2-(1-(4-methyl-2-(5-nitro-2-furanylethenyl)-5-thiazolyl)ethylidene)- typically involves multi-step organic reactions. The starting materials often include hydrazine derivatives, thioamides, and nitrofuran compounds. The reaction conditions may involve:

    Condensation reactions: Combining hydrazinecarbothioamide with aldehydes or ketones under acidic or basic conditions.

    Cyclization reactions: Formation of the thiazole ring through cyclization of appropriate precursors.

    Nitration reactions: Introduction of the nitro group into the furan ring using nitrating agents like nitric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-(1-(4-methyl-2-(5-nitro-2-furanylethenyl)-5-thiazolyl)ethylidene)- can undergo various chemical reactions, including:

    Oxidation: The nitrofuran ring can be oxidized to form different oxidation products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiazole and furan rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for condensation and cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the furan ring can lead to various oxidized products.

Scientific Research Applications

Hydrazinecarbothioamide, 2-(1-(4-methyl-2-(5-nitro-2-furanylethenyl)-5-thiazolyl)ethylidene)- has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structural features.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-(1-(4-methyl-2-(5-nitro-2-furanylethenyl)-5-thiazolyl)ethylidene)- involves interaction with molecular targets such as enzymes or receptors. The nitrofuran and thiazole rings may play a crucial role in binding to these targets, leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Hydrazinecarbothioamide derivatives: Compounds with similar hydrazinecarbothioamide moieties.

    Nitrofuran derivatives: Compounds containing the nitrofuran ring.

    Thiazole derivatives: Compounds with thiazole rings.

Uniqueness

Hydrazinecarbothioamide, 2-(1-(4-methyl-2-(5-nitro-2-furanylethenyl)-5-thiazolyl)ethylidene)- is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

40236-09-7

Molecular Formula

C13H13N5O3S2

Molecular Weight

351.4 g/mol

IUPAC Name

[(Z)-1-[4-methyl-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3-thiazol-5-yl]ethylideneamino]thiourea

InChI

InChI=1S/C13H13N5O3S2/c1-7-12(8(2)16-17-13(14)22)23-10(15-7)5-3-9-4-6-11(21-9)18(19)20/h3-6H,1-2H3,(H3,14,17,22)/b5-3+,16-8-

InChI Key

XSFWRVABMDKTPI-WEXCSPEVSA-N

Isomeric SMILES

CC1=C(SC(=N1)/C=C/C2=CC=C(O2)[N+](=O)[O-])/C(=N\NC(=S)N)/C

Canonical SMILES

CC1=C(SC(=N1)C=CC2=CC=C(O2)[N+](=O)[O-])C(=NNC(=S)N)C

Origin of Product

United States

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